molecular formula C24H25NO4 B392161 ETHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

ETHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B392161
M. Wt: 391.5g/mol
InChI Key: LHXOSUDNXGZHKO-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-ethoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, ethoxyphenyl, and methylbenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-(4-ethoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-ethoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5g/mol

IUPAC Name

ethyl (4Z)-1-(4-ethoxyphenyl)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C24H25NO4/c1-5-28-20-13-11-19(12-14-20)25-17(4)22(24(27)29-6-2)21(23(25)26)15-18-9-7-16(3)8-10-18/h7-15H,5-6H2,1-4H3/b21-15-

InChI Key

LHXOSUDNXGZHKO-QNGOZBTKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=C(/C(=C/C3=CC=C(C=C3)C)/C2=O)C(=O)OCC)C

SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)C)C2=O)C(=O)OCC)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)C)C2=O)C(=O)OCC)C

Origin of Product

United States

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